molecular formula H3NO7S B1512328 Schwefelsaure Salpetersaure

Schwefelsaure Salpetersaure

Cat. No. B1512328
M. Wt: 161.09 g/mol
InChI Key: ZODDGFAZWTZOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486302B2

Procedure details

Preferably, the batch process reaction mixture is formed by steps of: (i) premixing the sulfuric acid, nitric acid, and a graphite together to give a first sulfuric acid/nitric acid/graphite mixture; and (ii) adding the chlorate salt to the sulfuric acid/nitric acid/graphite mixture to give the reaction mixture. More preferably, the reaction mixture is formed by steps of: (i) premixing the sulfuric acid and nitric acid together to give a sulfuric acid/nitric acid mixture; (ii) adding a graphite to the sulfuric acid/nitric acid mixture to give a second sulfuric acid/nitric acid/graphite mixture; and (iii) adding a chlorate salt to the second sulfuric acid/nitric acid/graphite mixture to give the reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[N+:6]([O-:9])([OH:8])=[O:7]>>[S:1](=[O:3])(=[O:2])([OH:5])[OH:4].[N+:6]([O-:9])([OH:8])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(O)(O)(=O)=O.[N+](=O)(O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.